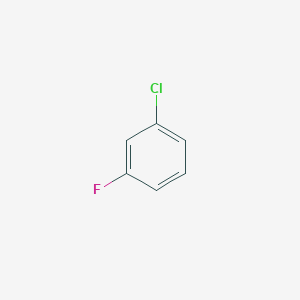

1-Chloro-3-fluorobenzene

描述

Significance and Research Context of Halogenated Aromatics

Halogenated aromatic hydrocarbons are a class of chemical compounds characterized by a benzene (B151609) ring to which one or more halogen atoms are attached. iloencyclopaedia.org These compounds are of significant interest in the chemical industry and academic research due to their wide-ranging applications and unique chemical properties. iloencyclopaedia.org The introduction of a halogen atom into an aromatic ring dramatically alters the compound's chemical reactivity, stability, and physical properties, making it a versatile intermediate for further chemical reactions. numberanalytics.com

The synthesis of these compounds is typically achieved through electrophilic aromatic substitution, where a halogen, such as chlorine or fluorine, replaces a hydrogen atom on the benzene ring. This process enhances the stability and reactivity of the compounds, making them crucial intermediates in various chemical processes. Halogenated aromatics serve as fundamental building blocks in the manufacturing of numerous commercial products, including pharmaceuticals, agrochemicals, polymers, and dyes. numberanalytics.comnumberanalytics.com For instance, they are used in the synthesis of certain antidepressants, antihistamines, pesticides, and high-performance polymers. numberanalytics.comnumberanalytics.com The specific substitution pattern of halogens on the aromatic ring is a key factor that influences the compound's biological activity and physical characteristics, making them invaluable for creating diverse industrial products.

Overview of 1-Chloro-3-fluorobenzene as a Key Intermediate in Chemical Research

This compound, with the chemical formula C₆H₄ClF, is a disubstituted halogenated aromatic hydrocarbon. innospk.comnist.gov It is a colorless to pale yellow liquid at room temperature. innospk.comthermofisher.com The presence of both a chlorine and a fluorine atom on the benzene ring at the meta-positions gives the molecule a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis. innospk.comchemimpex.com

This compound serves as a critical building block for creating more complex molecules. innospk.com Its primary application in academic and industrial research is as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals. innospk.comchemimpex.comchemicalbook.comadchenxiang.com The distinct electronic properties conferred by the two different halogen substituents allow it to participate in a variety of chemical reactions, particularly electrophilic aromatic substitutions, which are pivotal for creating derivatives essential for active pharmaceutical ingredients (APIs) and other fine chemicals. innospk.comchemimpex.com Researchers utilize this compound to construct specific molecular frameworks required for therapeutic drugs and to formulate effective pesticides and herbicides. innospk.comchemimpex.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 625-98-9 innospk.comchemimpex.com |

| Molecular Formula | C₆H₄ClF innospk.comchemimpex.com |

| Molecular Weight | 130.55 g/mol chemimpex.comsigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid innospk.comthermofisher.com |

| Boiling Point | 126-128 °C chemicalbook.comsigmaaldrich.com |

| Density | 1.219 g/mL at 25 °C chemicalbook.comsigmaaldrich.com |

| Refractive Index | 1.494 (n20/D) chemicalbook.comsigmaaldrich.com |

| Flash Point | 20 °C (68 °F) sigmaaldrich.comvwr.com |

Scope and Objectives of Research on this compound

Research involving this compound is multifaceted, driven by its utility as a synthetic intermediate. The primary objectives of this research span several key areas:

Pharmaceutical and Agrochemical Synthesis: A significant portion of research is dedicated to using this compound as a starting material or key intermediate for synthesizing novel pharmaceutical and agrochemical compounds. innospk.comchemimpex.com The goal is to develop new drugs with specific therapeutic properties and more efficient pesticides and herbicides. innospk.comchemimpex.com

Materials Science: The compound is employed in the development of advanced materials, including specialty polymers and liquid crystals used in electronic displays. innospk.comchemimpex.com Research in this area aims to create new materials with tailored properties. chemimpex.comevitachem.com

Reaction Mechanism Studies: The unique electronic structure of this compound makes it an interesting subject for studying chemical reaction mechanisms. chemimpex.com For example, its reaction with n-butyllithium to form bicycloadducts via benzyne (B1209423) intermediates has been investigated. chemicalbook.comsigmaaldrich.com Additionally, the reactions of the this compound radical cation with ammonia (B1221849) have been explored using advanced spectrometric techniques. chemicalbook.comsigmaaldrich.com

Environmental Science: It is also used in studies to assess the environmental behavior and degradation pathways of halogenated aromatic compounds. chemimpex.com

Table 2: Spectroscopic Data References for this compound

| Spectroscopic Technique | Availability |

| ¹H NMR | Spectrum data available chemicalbook.com |

| ¹³C NMR | Spectrum data available chemicalbook.com |

| Mass Spectrometry (MS) | Data available nist.govchemicalbook.com |

| Infrared (IR) Spectroscopy | Spectrum data available nist.govchemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

1-chloro-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF/c7-5-2-1-3-6(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHJIJZEOCBKRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870717 | |

| Record name | Benzene, 1-chloro-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Chloro-3-fluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

8.19 [mmHg] | |

| Record name | 1-Chloro-3-fluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-98-9 | |

| Record name | 1-Chloro-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-fluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-3-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Chloro 3 Fluorobenzene and Its Derivatives

Established Synthesis Routes for 1-Chloro-3-fluorobenzene

The foundational methods for synthesizing the parent compound, this compound, often rely on classical aromatic chemistry transformations.

Diazotization and Sandmeyer Reactions (e.g., from m-fluoroaniline)

A primary and well-established route to this compound involves the diazotization of an appropriate aniline (B41778) precursor, followed by a Sandmeyer reaction. lscollege.ac.in In this approach, an aromatic amine is converted into a diazonium salt, which is then displaced by a nucleophile, often with the aid of a copper(I) salt catalyst. lscollege.ac.in

For the synthesis of this compound, m-fluoroaniline serves as a logical starting material. The synthesis proceeds in two main steps:

Diazotization: m-Fluoroaniline is treated with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to form the corresponding diazonium salt, 3-fluorobenzenediazonium chloride. vedantu.com

Sandmeyer Reaction: The resulting diazonium salt is then reacted with a copper(I) chloride (CuCl) solution. lscollege.ac.in This facilitates the replacement of the diazonium group (-N₂⁺) with a chlorine atom, yielding this compound. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. lscollege.ac.in

It is important to note that while the Sandmeyer reaction is effective for introducing chlorine and bromine, the synthesis of fluorinated arenes from diazonium salts is typically achieved through the Balz-Schiemann reaction, which uses fluoroboric acid (HBF₄). lscollege.ac.invedantu.com

A related approach can be used to synthesize m-fluoroaniline itself, starting from the more readily available m-chloroaniline. This involves a Schiemann reaction, where m-chloroaniline is diazotized and then treated with fluoroboric acid to produce this compound, which can subsequently be aminated. google.com

Electrophilic Substitution Approaches (e.g., halogenation of benzene (B151609) derivatives)

Direct electrophilic halogenation of a substituted benzene can also be employed to synthesize chlorofluorobenzenes. The success of this method hinges on the directing effects of the substituents already present on the aromatic ring. Halogens are generally ortho-, para-directing deactivators for electrophilic aromatic substitution. stackexchange.com

In the context of synthesizing this compound, one might consider the chlorination of fluorobenzene (B45895). However, this reaction would predominantly yield a mixture of o-chlorofluorobenzene and p-chlorofluorobenzene due to the ortho-, para-directing nature of the fluorine atom. Achieving the meta-substituted product, this compound, through this direct route is not favored.

Similarly, the fluorination of chlorobenzene (B131634) is also challenging. While all halogens deactivate the ring towards electrophilic attack, fluorine's strong electron-donating resonance effect makes fluorobenzene more reactive than chlorobenzene in such reactions. stackexchange.com However, direct fluorination is often aggressive. A method using solid argentic fluoride (B91410) (AgF₂) has been reported for the fluorination of benzene. researchgate.net

A more practical electrophilic substitution approach involves starting with a precursor that directs the incoming electrophile to the desired position. For instance, the chlorination of a benzene derivative with a meta-directing group could be a viable strategy, followed by conversion of that directing group.

Advanced Synthetic Approaches to this compound Derivatives

Modern synthetic chemistry offers more sophisticated methods for the regioselective functionalization of this compound, allowing for the precise introduction of additional substituents.

Regioselective Functionalization Techniques

The existing chloro and fluoro substituents on the this compound ring direct incoming electrophiles. Both are ortho-, para-directors. This leads to substitution primarily at the 2-, 4-, and 6-positions. However, the position between the two halogens (position 2) is sterically hindered. Therefore, electrophilic attack is most likely to occur at the positions para to the fluorine (position 4) and para to the chlorine (position 6).

The nitration of this compound is a key reaction for producing valuable intermediates. The nitro group is a strong electron-withdrawing group and a precursor for many other functional groups. cymitquimica.com

A common laboratory and industrial method for synthesizing 1-chloro-3-fluoro-5-nitrobenzene (B1371465) involves the direct nitration of this compound. The reaction utilizes a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The directing effects of the chloro and fluoro groups guide the nitro group to the 5-position, which is meta to both existing halogens. This outcome is driven by the deactivating nature of the halogens, which directs the incoming electrophile to the positions least deactivated. The reaction is typically carried out at controlled low temperatures (e.g., 0–5 °C) to minimize the formation of polysubstituted byproducts.

Table 1: Reaction Conditions for the Nitration of this compound

| Parameter | Condition |

|---|---|

| Starting Material | This compound |

| Reagents | Concentrated HNO₃, Concentrated H₂SO₄ |

| Temperature | 0–5 °C |

| Stoichiometry | ~1.2 equivalents of nitric acid |

| Product | 1-chloro-3-fluoro-5-nitrobenzene |

This table summarizes typical conditions for the regioselective nitration of this compound.

Transition metal-catalyzed C-H borylation has emerged as a powerful tool for the regioselective functionalization of arenes. google.comnih.gov This reaction introduces a boronic acid or boronic ester group, which can then participate in a wide array of cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form new carbon-carbon or carbon-heteroatom bonds.

The iridium-catalyzed borylation of this compound has been investigated. msu.edu The regioselectivity of this reaction is influenced by both steric and electronic factors. It has been found that certain iridium catalyst systems can effectively catalyze the borylation of arenes substituted with electron-withdrawing groups, like this compound, at positions ortho to the fluoro substituent. google.comacs.org This preference is attributed to electronic effects that enhance the reactivity of the C-H bond adjacent to the highly electronegative fluorine atom. nih.gov

For example, using ligands like 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (B1354443) (btfbpy) with an iridium catalyst has been shown to promote selective C-H borylation of 1-chloro-3-fluoro-2-substituted benzenes. nih.govacs.org This allows for the synthesis of borylated derivatives that would be difficult to access through classical electrophilic substitution.

Table 2: Iridium-Catalyzed Borylation of this compound

| Parameter | Detail |

|---|---|

| Substrate | This compound msu.edu |

| Catalyst System | [Ir(cod)(OMe)]₂ / bipyridine (bpy) ligand msu.edu |

| Boron Source | Bis(pinacolato)diboron (B136004) (B₂Pin₂) msu.edu |

| Solvent | Tetrahydrofuran (B95107) (THF) msu.edu |

| Temperature | 80 °C msu.edu |

| Potential Product | Borylated this compound derivatives google.comnih.gov |

This table outlines a typical experimental setup for the iridium-catalyzed borylation of this compound.

The development of first-row transition-metal catalysts, such as those based on cobalt, also offers new possibilities for C(sp²)-H borylation with enhanced ortho-to-fluorine selectivity. nih.gov These methods provide cost-effective and environmentally friendlier alternatives to precious-metal catalysts. nih.gov

Nitration Reactions (e.g., to 1-chloro-3-fluoro-5-nitrobenzene)

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key method for the functionalization of this compound, particularly when the aromatic ring is activated by electron-withdrawing groups. The reactivity in SNAr reactions is influenced by the nature and position of these substituents.

For instance, the nitration of this compound yields 1-chloro-3-fluoro-5-nitrobenzene. This derivative serves as a valuable precursor for further SNAr reactions. The strong electron-withdrawing nitro group activates the positions ortho and para to it for nucleophilic attack. The chlorine and fluorine atoms on the ring can act as leaving groups.

A common SNAr reaction is the Halex process, which involves halogen exchange. For example, reacting 1-chloro-3-fluoro-5-nitrobenzene with potassium fluoride (KF) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures can produce 1,3-difluoro-5-nitrobenzene. Phase transfer catalysts are sometimes employed to enhance the reaction rate.

The chlorine atoms in derivatives such as 1-chloro-3-(3-chloropropyl)-4-fluorobenzene (B13575753) can also be displaced by various nucleophiles like hydroxides, amines, or thiols to generate a diverse range of substituted products. The efficiency of these substitutions often depends on the reaction conditions, including temperature and the choice of solvent.

In the context of radiochemistry, nucleophilic aromatic substitution is crucial for the synthesis of radiolabeled tracers. For example, the synthesis of DL-4-[¹⁸F]fluorodeprenyl involves a nucleophilic aromatic substitution step where [¹⁸F]fluoride displaces a nitro group on 4-nitrobenzaldehyde. nih.gov This highlights the utility of SNAr in introducing fluorine isotopes into aromatic rings, a technique applicable to derivatives of this compound.

The table below summarizes typical conditions for nucleophilic aromatic substitution on a derivative of this compound.

| Reactant | Reagent | Solvent | Catalyst | Temperature (°C) | Product |

| 1-Chloro-3-fluoro-5-nitrobenzene | KF | DMSO | None | 200 | 1,3-Difluoro-5-nitrobenzene |

| 1-Chloro-3-(3-chloropropyl)-4-fluorobenzene | Amines, Thiols | Varies | Varies | Varies | Corresponding substituted products |

| 4-Nitrobenzaldehyde | [¹⁸F]Fluoride | Varies | Varies | Varies | 4-[¹⁸F]Fluorobenzaldehyde |

Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are applicable to this compound and its derivatives. These reactions often utilize organometallic reagents and a palladium catalyst to couple an organic halide with another organic species.

For example, organozinc compounds derived from this compound can participate in palladium-catalyzed cross-coupling reactions. evitachem.com The synthesis of zinc;this compound-4-ide;iodide can be achieved by reacting 1-chloro-3-fluoroiodobenzene with zinc powder in a solvent like tetrahydrofuran (THF) under an inert atmosphere. evitachem.com This organozinc reagent can then be used in subsequent coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is another prominent example. Derivatives like 5-bromo-1-chloro-2-fluoro-3-nitrobenzene (B1443954) are particularly useful in these reactions due to the reactivity of the bromine atom with palladium catalysts. Similarly, 1-fluoro-3-iodo-5-nitrobenzene (B1295736) is employed in Ullmann couplings, which leverage the iodine atom's ability to form stable intermediates.

Palladium-catalyzed tandem reactions have also been developed for the synthesis of complex molecules from building blocks derived from halogenated benzenes. For instance, trifluoromethyl-containing indenes can be synthesized through a palladium-catalyzed tandem carbocyclization–Suzuki coupling of 1-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)benzenes with arylboronic acids. thieme-connect.com This demonstrates the potential for creating intricate carbocyclic systems starting from derivatives that could be related to this compound.

The table below provides examples of palladium-catalyzed reactions involving derivatives of halogenated benzenes.

| Substrate | Coupling Partner | Catalyst System | Product Type |

| 1-Chloro-3-fluoroiodobenzene | Organometallic reagent | Pd catalyst | Cross-coupled product |

| 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | Arylboronic acid | Pd catalyst | Biaryl derivative |

| 1-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)benzene | Arylboronic acid | Pd(OAc)₂, phosphine (B1218219) ligand | Trifluoromethyl-containing indene |

Formation of Arynes and Related Intermediates

Arynes, highly reactive intermediates derived from aromatic rings by the formal removal of two adjacent substituents, offer a unique pathway for the synthesis of substituted aromatic compounds. This compound can serve as a precursor to benzynes.

The reaction of this compound with a strong base, such as tert-butyllithium (B1211817) (tert-BuLi), can lead to the formation of either 3-fluorobenzyne or 3-chlorobenzyne. lookchemmall.com The predominant aryne formed depends on the reaction conditions, particularly the solvent. In tetrahydrofuran (THF), the reaction primarily yields 3-fluorobenzyne, which can be trapped by furan (B31954) to give 5-fluoroxobenzonorbornadiene. lookchemmall.com In contrast, in diethyl ether, the major product is 5-chloroxobenzonorbornadiene, formed via 3-chlorobenzyne. lookchemmall.com This selectivity is attributed to the influence of the solvent on the deprotonation and elimination steps. lookchemmall.com

The generation of arynes from halobenzenes typically involves deprotonation to form a 2-haloaryl anion, followed by the elimination of a halide ion. acs.org The choice of base and leaving group is critical. For instance, when 3-halofluorobenzenes are treated with tert-BuLi, the better leaving group (the less basic halogen atom) is eliminated. lookchemmall.com

These aryne intermediates can then react with various nucleophiles or trapping agents to afford functionalized aromatic products. This methodology has been used in the synthesis of complex polycyclic aromatic compounds.

The following table summarizes the formation of different benzynes from this compound.

| Reagent | Solvent | Predominant Aryne Intermediate | Trapped Product with Furan |

| tert-BuLi | THF | 3-Fluorobenzyne | 5-Fluoroxobenzonorbornadiene |

| tert-BuLi | Diethyl Ether | 3-Chlorobenzyne | 5-Chloroxobenzonorbornadiene |

Optimization of Synthetic Pathways and Yields

Optimizing synthetic pathways to and from this compound is crucial for improving efficiency and product yields. This involves careful selection of reagents, catalysts, solvents, and reaction temperatures.

For instance, in the nitration of this compound to produce 1-chloro-3-fluoro-5-nitrobenzene, controlling the temperature at 0–5 °C is important to minimize side reactions. Optimizing the stoichiometry, such as using 1.2 equivalents of nitric acid, can enhance the regioselectivity for the desired 5-position. Post-synthesis purification techniques like fractional distillation or column chromatography are often necessary to achieve high purity.

In metal-catalyzed reactions, the choice of ligand for the metal center can significantly impact the reaction's success. For the palladium-catalyzed synthesis of trifluoromethyl-containing indenes, a specific phosphine ligand, dicyclohexyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine, was found to be effective. thieme-connect.com

The synthesis of organozinc reagents from 1-chloro-3-fluoroiodobenzene requires an inert atmosphere to prevent the oxidation of the zinc powder. evitachem.com In Grignard chemistry, the choice of solvent can be critical; for example, diethyl ether was found to be superior to THF for the synthesis of 1-(4-amino-2-chloropyridin-3-yl)-2-(4-fluorophenyl)ethan-1-one. mdpi.com

For nucleophilic aromatic substitution reactions, particularly those involving the introduction of fluorine, the choice of fluorinating agent and reaction conditions is paramount. The use of anhydrous molten alkali metal acid fluoride compositions has been explored as a simplified process for halogen exchange fluorination. google.com

The table below provides examples of optimized reaction conditions for various synthetic transformations.

| Reaction | Key Optimization Parameter | Condition | Outcome |

| Nitration of this compound | Temperature | 0–5 °C | Minimized side reactions |

| Nitration of this compound | Stoichiometry | 1.2 eq. HNO₃ | Enhanced regioselectivity |

| Pd-catalyzed carbocyclization–Suzuki coupling | Ligand | Dicyclohexyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine | Moderate to excellent yields |

| Grignard reaction for ketone synthesis | Solvent | Diethyl ether | Improved product yield |

Novel Synthetic Building Blocks Derived from this compound

This compound and its derivatives serve as versatile starting materials for the creation of more complex and novel synthetic building blocks. These building blocks are then utilized in the synthesis of pharmaceuticals, agrochemicals, and materials.

Derivatives of this compound can be transformed into a variety of functionalized molecules. For example, 1-chloro-3-fluoro-5-nitrobenzene is a key intermediate that can be further modified. Reduction of the nitro group leads to 1-chloro-3-fluoro-5-aminobenzene, an important precursor for pharmaceuticals.

The introduction of other functional groups through reactions like Friedel-Crafts alkylation can also generate useful building blocks. For example, reacting a chlorofluorobenzene derivative with 2-(chloromethyl)-1,3-dioxolane can introduce a protected aldehyde functionality.

Furthermore, aryne intermediates generated from this compound can be trapped to produce unique polycyclic structures. lookchemmall.comacs.org For example, 6-halooxabenzonorbornadienes, formed by trapping benzynes with furan, are valuable intermediates for further synthetic transformations. lookchemmall.com

Fluorinated building blocks are of particular interest in medicinal chemistry due to the unique properties that fluorine imparts to molecules. The synthesis of compounds like 3-fluoro-4-methoxybenzoyl chloride and 1,2-diethoxy-3-fluorobenzene (B1604109) from fluorinated precursors demonstrates the creation of valuable building blocks on a larger scale. researchgate.net

The table below lists some novel building blocks that can be derived from or are related to this compound.

| Starting Material/Precursor | Transformation | Novel Building Block | Potential Application |

| This compound | Nitration, then reduction | 1-Chloro-3-fluoro-5-aminobenzene | Pharmaceutical synthesis |

| This compound derivative | Friedel-Crafts alkylation | 1-Chloro-3-fluoro-2-(1,3-dioxolan-2-ylmethyl)benzene | Intermediate with protected aldehyde |

| This compound | Aryne formation and trapping with furan | 5-Fluoroxobenzonorbornadiene | Polycyclic synthesis |

| 2-Fluorophenyl acetate | Fries rearrangement and further steps | 3-Fluoro-4-methoxybenzoyl chloride | Fluorinated building block |

Reaction Mechanisms and Kinetics of 1 Chloro 3 Fluorobenzene Transformations

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for arenes. The mechanism involves an initial attack by an electrophile on the electron-rich π-system of the benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Aromaticity is subsequently restored by the loss of a proton from the site of attack.

The reactivity and regioselectivity of EAS reactions on 1-chloro-3-fluorobenzene are dictated by the interplay of the inductive and resonance effects of both the chlorine and fluorine substituents.

Inductive Effect (-I): Both fluorine and chlorine are highly electronegative atoms that withdraw electron density from the benzene ring through the sigma bond framework. stackexchange.com This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. stackexchange.commasterorganicchemistry.com The inductive effect of fluorine is stronger than that of chlorine.

For this compound, the directing effects of the two halogens are cooperative. Both the chloro group at C1 and the fluoro group at C3 direct incoming electrophiles to positions C2, C4, and C6. The relative reactivity of these positions is a subtle balance of these electronic influences. While fluorine's resonance donation is less effective than that of oxygen or nitrogen, it is more pronounced than that of chlorine due to better orbital overlap between the carbon 2p and fluorine 2p orbitals. uobabylon.edu.iq This can make fluorobenzene (B45895) more reactive towards EAS than chlorobenzene (B131634). stackexchange.comijrar.org

Reaction conditions, including the nature of the electrophile, catalyst, and solvent, can significantly influence the distribution of isomeric products (regioselectivity). In many EAS reactions, product distribution is kinetically controlled, favoring attack at the most electronically activated site. For instance, in the nitration of this compound with a mixture of nitric acid and sulfuric acid, the substitution is reported to occur at the C5 position, a site meta to both halogen substituents. This outcome is atypical for ortho-, para-directors and suggests that under specific, strongly acidic conditions, the directing group abilities may be altered or complex interactions with the reaction medium may dictate an unusual regiochemical preference.

In contrast, metal-catalyzed C-H activation reactions, which can be considered a form of electrophilic substitution, often show regioselectivity governed by steric factors or the specific mechanism of the catalyst. For example, the iridium-catalyzed borylation of this compound shows a distinct regioselectivity that can be controlled by the ligands on the metal center. acs.orgmsu.edu

Directing Effects of Halogen Substituents on Aromatic Reactivity

Nucleophilic Aromatic Substitution Mechanisms

This compound can also undergo nucleophilic aromatic substitution (NAS), where a nucleophile replaces one of the halogen atoms. This typically occurs via one of two primary mechanisms: the SNAr (addition-elimination) mechanism or the elimination-addition (benzyne) mechanism.

The SNAr mechanism requires the aromatic ring to be activated by electron-withdrawing groups, a role the halogens themselves fulfill to some extent. The replacement of one halogen over the other is governed by two main factors in the rate-determining addition step: the ability of the halogen to stabilize the intermediate Meisenheimer complex through its inductive effect and its propensity to be expelled in the elimination step (leaving group ability). While the C-F bond is stronger than the C-Cl bond, fluorine's superior ability to stabilize an adjacent carbanion via its inductive effect often facilitates nucleophilic attack at the carbon to which it is attached.

However, in many practical applications, the chlorine atom is preferentially replaced. A notable example is the halogen exchange process to synthesize 1,3-difluorobenzene (B1663923) from this compound. google.com In this reaction, a molten alkali metal acid fluoride (B91410) composition is used to replace the chlorine atom with fluorine. google.com This highlights that leaving group ability (C-Cl bond is weaker than C-F) can be the dominant factor under certain reaction conditions.

The benzyne (B1209423) mechanism involves the initial elimination of HX by a very strong base (like an organolithium reagent or amide anion) to form a highly reactive benzyne intermediate, which is then attacked by a nucleophile. chemsrc.com The reaction of this compound with n-butyllithium can proceed through a benzyne intermediate. chemsrc.com

Nucleophilic aromatic substitution is a powerful tool for forming new bonds between the aromatic ring and heteroatoms such as oxygen, nitrogen, and sulfur. Gas-phase studies have investigated the reaction of the this compound radical cation with ammonia (B1221849), demonstrating a reactivity pattern for nucleophilic substitution to form C-N bonds. chemsrc.com

Industrial processes leverage NAS for producing valuable derivatives. For example, after nitration to 1-chloro-3-fluoro-5-nitrobenzene (B1371465), the now highly activated ring can readily undergo SNAr reactions. The chlorine or fluorine atom can be displaced by nucleophiles like sodium methoxide (B1231860) to form a C-O bond, yielding a methoxy-substituted derivative.

Factors Governing Halogen Atom Replacement

Mechanisms of Metal-Catalyzed Reactions

Transition metal catalysis has revolutionized the functionalization of aryl halides. This compound can participate in a variety of metal-catalyzed cross-coupling and C-H activation reactions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, typically follow a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex to form a Pd(II) intermediate. The C-Cl bond of this compound can undergo this step. Following this, a transmetalation step occurs where an organometallic reagent (e.g., an organoboron or organozinc compound) transfers its organic group to the palladium center. The reaction of 1-chloro-3-fluoroiodobenzene with zinc powder forms an organozinc reagent that can be used in such palladium-catalyzed cross-coupling reactions. evitachem.com The cycle concludes with reductive elimination, where the two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov

More recently, iridium-catalyzed C-H borylation has emerged as a powerful method for direct functionalization. msu.edu The accepted mechanism for arene borylation often involves an Ir(III)/Ir(V) cycle. vanderbilt.edu An iridium(I) precatalyst reacts with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂Pin₂) to form an active iridium(III)-tris(boryl) complex. vanderbilt.eduunibo.it This complex then coordinates to the arene and performs C-H activation via oxidative addition, leading to a transient Ir(V) intermediate. Reductive elimination then furnishes the arylboronate ester product and regenerates an iridium species that continues the catalytic cycle. unibo.it The regioselectivity is often dictated by sterics, favoring the least hindered C-H bond, but can be influenced by the electronic nature of the ligands and substrates. acs.orgnih.gov

Data Tables

Table 1: Iridium-Catalyzed Borylation of this compound This table summarizes the reagents and conditions for a specific metal-catalyzed C-H functionalization reaction.

| Parameter | Details | Reference |

| Substrate | This compound | msu.edu |

| Reagent | Bis(pinacolato)diboron (B₂Pin₂) | msu.edu |

| Catalyst | [Ir(cod)(OMe)]₂ (1.5 mol%) | msu.edu |

| Ligand | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) or bipyridine (bpy) (3 mol%) | msu.eduunibo.it |

| Solvent | Tetrahydrofuran (B95107) (THF) | msu.edu |

| Conditions | 80 °C, 1 hour, under Nitrogen | msu.edu |

| Product | Mixture of regioisomeric (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-chloro-3-fluorobenzene isomers |

Table 2: Nucleophilic Halogen Exchange Reaction This table outlines the transformation of this compound into 1,3-difluorobenzene via nucleophilic substitution.

| Parameter | Details | Reference |

| Starting Material | This compound | google.com |

| Reagent | Anhydrous molten alkali metal acid fluoride (e.g., CsF·nHF) | google.com |

| Product | 1,3-Difluorobenzene | google.com |

| Reaction Type | Nucleophilic Aromatic Substitution (Halogen Exchange) | google.com |

| Key Transformation | Replacement of a chlorine atom with a fluorine atom | google.com |

| Note | The process is preferably carried out in the absence of an added solvent. | google.com |

Cross-Coupling Reaction Pathways (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. numberanalytics.com For this compound, this reaction provides a pathway to synthesize 3-fluoroaniline (B1664137) derivatives, which are valuable intermediates in medicinal chemistry.

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

Oxidative Addition: The active palladium(0) catalyst reacts with this compound to form an arylpalladium(II) complex. This is often the rate-determining step in the cycle. numberanalytics.com

Transmetalation/Coordination and Deprotonation: The amine coordinates to the arylpalladium(II) complex. In the presence of a base, the amine is deprotonated to form an amido-palladium intermediate. nih.gov

Reductive Elimination: The arylamine product is eliminated from the palladium complex, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. numberanalytics.comnih.gov

The choice of phosphine (B1218219) ligand is crucial for the efficiency of the Buchwald-Hartwig amination. Bulky, electron-rich monophosphine ligands, such as tBuXPhos and tBuBrettPhos, have been shown to be effective in promoting the amination of aryl chlorides. nih.gov These ligands facilitate the oxidative addition step and stabilize the palladium intermediates.

Kinetic studies on similar aryl halide aminations have shown that the reaction can be first order in the amine and the palladium complex, and zero order in the aryl halide. nih.gov This suggests that the turnover-limiting step can be the reductive elimination from the amido-palladium intermediate. nih.gov

Table 1: Key Steps in Buchwald-Hartwig Amination of this compound

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the C-Cl bond of this compound. | Arylpalladium(II) halide complex |

| Transmetalation/Deprotonation | The amine coordinates to the Pd(II) center and is deprotonated by a base. | Arylpalladium(II) amido complex |

| Reductive Elimination | The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst. | N-(3-fluorophenyl)amine derivative, Pd(0) catalyst |

Radical Reactions and Mechanisms Involving this compound

The atmospheric oxidation of halogenated benzenes is primarily initiated by hydroxyl (•OH) radicals. rsc.org The reaction of •OH with this compound can proceed via addition to the aromatic ring. This addition is not a direct process but occurs through the formation of a pre-reaction complex. rsc.org The position of •OH addition to the ring is influenced by temperature, with addition at the para position to a substituent being favored at lower temperatures. researchgate.net The addition of the hydroxyl radical to a chlorinated carbon can lead to a substitution reaction, forming a chlorophenol and a chlorine atom. researchgate.net

Theoretical studies have shown that the addition of a hydroxyl radical to halogenated benzenes, including chlorobenzene and fluorobenzene, proceeds via an intermediate pre-reaction complex. rsc.org In this complex, the hydroxyl radical is positioned nearly perpendicular to the aromatic ring. For monohalogenated benzenes like this compound, the hydrogen atom of the hydroxyl radical points towards the center of the benzene ring. rsc.orgresearchgate.net This complex is a strongly bound species, and its formation is a key step before the transition state for addition is reached. rsc.org

The radical cation of this compound can react with ammonia (NH₃) in the gas phase. xunlan.netcenmed.comsigmaaldrich.comsigmaaldrich.com This reaction has been studied using Fourier transform ion cyclotron resonance (FT-ICR) spectrometry. xunlan.netcenmed.comsigmaaldrich.comsigmaaldrich.com The reaction proceeds via a nucleophilic aromatic substitution where a halogen atom is substituted by NH₃, leading to the formation of haloanilinium ions. researchgate.net The reactivity of dihalobenzene radical cations with ammonia is influenced by the substitution pattern, with 1,2-isomers being the most reactive and 1,4-isomers the least. researchgate.net

Pre-reaction Complex Formation and Dynamics

Benzyne Formation and Reactivity from this compound

This compound can serve as a precursor to the highly reactive intermediate known as benzyne. sigmaaldrich.comsigmaaldrich.comumich.edu Treatment of this compound with a strong base, such as n-butyllithium, can lead to the formation of 3-chlorofluorobenzyne. sigmaaldrich.comsigmaaldrich.comumich.edu This benzyne intermediate can then be trapped by various nucleophiles or dienes. sigmaaldrich.comsigmaaldrich.comumich.edu For example, in the presence of furan (B31954), the benzyne undergoes a Diels-Alder reaction to yield bicycloadducts. umich.edu The formation of benzyne from dihalobenzenes is a well-established method for generating this reactive species. semanticscholar.org The regioselectivity of the elimination step to form the benzyne can be influenced by the solvent. sigmaaldrich.com

Oxidation and Reduction Pathways

Oxidation: this compound can undergo oxidation reactions, although it is generally stable under normal conditions. Strong oxidizing agents can react with it. In the context of atmospheric chemistry, oxidation is primarily initiated by hydroxyl radicals, as discussed in section 3.4.1. rsc.org The difluoromethyl group, if present as a substituent, can also be oxidized. smolecule.com

Reduction: The reduction of the nitro group in derivatives of this compound, such as 1-chloro-3-fluoro-5-nitrobenzene, is a common transformation. This reduction can be achieved using various reducing agents like hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl), yielding 1-chloro-3-fluoro-5-aminobenzene. The reduction of the chloro group is also possible. For instance, chlorobenzene can be reduced to benzene using lithium aluminum hydride. quora.com Photoredox catalysis can also be employed for the dehalogenation of aryl halides, where a photosensitizer absorbs light and initiates an electron transfer process, leading to the formation of an aryl radical that is subsequently reduced. beilstein-journals.org

Table 2: Summary of Reaction Pathways for this compound

| Reaction Type | Reactants/Conditions | Key Intermediates/Products | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Amine, Pd catalyst, phosphine ligand, base | Arylpalladium(II) complex, 3-fluoroaniline derivatives | numberanalytics.com |

| Hydroxyl Radical Addition | •OH radical | Pre-reaction complex, hydroxylated adducts | rsc.org |

| Radical Cation Reaction | NH₃ (gas phase) | Haloanilinium ions | researchgate.net |

| Benzyne Formation | Strong base (e.g., n-butyllithium) | 3-Chlorofluorobenzyne | sigmaaldrich.comumich.edu |

| Oxidation | Strong oxidizing agents, •OH radicals | Oxidized derivatives | rsc.org |

| Reduction (of nitro derivative) | H₂/Pd-C or SnCl₂/HCl | 1-Chloro-3-fluoro-5-aminobenzene |

Advanced Spectroscopic Characterization and Structural Analysis of 1 Chloro 3 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the molecular structure of organic compounds. For 1-Chloro-3-fluorobenzene, various NMR techniques provide detailed insights into its proton, carbon, and fluorine environments.

Proton NMR (¹H NMR) spectroscopy of this compound reveals four distinct signals corresponding to the four aromatic protons. The chemical shifts and coupling patterns are influenced by the electronegativity and position of the chlorine and fluorine substituents. High-resolution ¹H NMR data, recorded at 600 MHz in deuterated chloroform (B151607) (CDCl₃), shows complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) couplings. rsc.org

The signals for the aromatic protons appear in the range of δ 7.00-7.29 ppm. rsc.org The specific assignments are as follows: the proton at position 2 (H-2) appears as a doublet of triplets, the proton at position 4 (H-4) as a doublet, the proton at position 5 (H-5) as a triplet of doublets, and the proton at position 6 (H-6) as a doublet of triplets. rsc.org The interaction between the protons and the fluorine atom results in characteristic splitting patterns that are crucial for unambiguous signal assignment.

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-5 | 7.29 | td | J = 8.2, 6.2 Hz |

| H-6 | 7.16 | d | J = 8.0 Hz |

| H-2 | 7.12 | dt | J = 8.8, 2.2 Hz |

| H-4 | 7.00 | td | J = 8.5, 2.2 Hz |

Data sourced from a study on photo-induced denitrative chlorination. rsc.org

Fluorine-19 NMR (¹⁹F NMR) is highly specific for fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is very sensitive. For this compound, the ¹⁹F NMR spectrum shows a single signal, as there is only one fluorine atom in the molecule.

In a study using a 565 MHz spectrometer with CDCl₃ as the solvent, the chemical shift for the fluorine atom in this compound was observed at δ -110.92 ppm. rsc.org This chemical shift is reported relative to an external standard of CFCl₃. wiley-vch.de The precise chemical shift value is characteristic of a fluorine atom attached to an aromatic ring and is influenced by the presence of the chlorine atom at the meta-position.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. In this compound, six distinct signals are expected for the six aromatic carbon atoms. A key feature of the ¹³C NMR spectrum is the presence of carbon-fluorine (C-F) coupling, which splits the signals of the carbons close to the fluorine atom.

A high-resolution ¹³C NMR spectrum recorded at 151 MHz in CDCl₃ provides detailed assignments. rsc.org The carbon atom directly bonded to the fluorine (C-3) exhibits a large coupling constant (J = 251.0 Hz) and appears as a doublet. rsc.org The other carbons also show smaller C-F couplings depending on their proximity to the fluorine atom. rsc.org The carbon attached to chlorine (C-1) is also observed as a doublet due to a smaller coupling with fluorine. rsc.org

| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C-3 | 162.7 | d | 251.0 |

| C-1 | 135.1 | d | 11.0 |

| C-5 | 130.6 | d | 9.0 |

| C-6 | 124.5 | d | 3.0 |

| C-4 | 116.4 | d | 24.0 |

| C-2 | 113.8 | d | 21.0 |

Data sourced from a study on photo-induced denitrative chlorination. rsc.org

Fluorine NMR (¹⁹F NMR) Applications

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile compounds like this compound. oup.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed information about each separated component. oup.com

In the mass spectrum of this compound obtained by electron ionization (EI), the molecular ion peak [M]⁺ is observed. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion appears as two peaks at m/z 130 (for C₆H₄³⁵ClF) and m/z 132 (for C₆H₄³⁷ClF). chemicalbook.com The peak at m/z 130 is the base peak (100% relative intensity). chemicalbook.com Other significant fragments are observed at m/z 95, corresponding to the loss of a chlorine atom, and m/z 75. chemicalbook.com

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 132 | 31.6 | [C₆H₄³⁷ClF]⁺ |

| 130 | 100.0 | [C₆H₄³⁵ClF]⁺ |

| 95 | 41.0 | [C₆H₄F]⁺ |

| 75 | 14.6 | [C₆H₃]⁺ |

Data sourced from the ChemicalBook spectral database. chemicalbook.com

Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry is a high-resolution mass analysis technique. wikipedia.org It determines the mass-to-charge ratio of ions based on their cyclotron frequency in a fixed magnetic field. wikipedia.org Ions are trapped in a Penning trap and excited by an oscillating electric field, causing them to rotate. wikipedia.org The frequency of this rotation is inversely proportional to the ion's m/z ratio, allowing for extremely accurate mass measurements. wikipedia.org

The high accuracy and resolution of FT-ICR make it suitable for studying reaction mechanisms and the reactivity of gas-phase ions. Research has been conducted on the reaction of the this compound radical cation with ammonia (B1221849) (NH₃) in the gas phase using FT-ICR spectrometry to investigate the patterns of nucleophilic aromatic substitution. sigmaaldrich.comchemsrc.com This advanced application demonstrates the capability of FT-ICR to provide detailed insights into the intrinsic chemical properties of molecules like this compound, free from solvent effects.

Gas Chromatography-Mass Spectrometry (GC-MS)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the vibrational modes of a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its specific molecular structure, including the vibrations of the benzene (B151609) ring and the carbon-halogen bonds.

The analysis of the IR spectrum allows for the identification of functional groups and provides insights into the molecular symmetry. The presence of both chlorine and fluorine atoms as substituents on the benzene ring influences the vibrational frequencies. For instance, the C-Cl stretching vibration is typically observed in the range of 850-550 cm⁻¹, while the stronger C-F bond exhibits its stretching vibration at higher wavenumbers, generally between 1300-1000 cm⁻¹. niscpr.res.innih.gov The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, and the C-C stretching vibrations within the aromatic ring are typically found in the 1600-1400 cm⁻¹ region. niscpr.res.in

A study involving Fourier Transform Infrared (FTIR) spectrometry has been conducted on this compound, providing experimental data on its vibrational modes. globalresearchonline.net The NIST Chemistry WebBook also provides a reference IR spectrum for this compound, which shows a complex pattern of absorptions in the fingerprint region (below 1500 cm⁻¹), unique to this specific isomer. nist.gov

Below is a representative table of the major observed IR bands for this compound and their tentative assignments based on data for related halogenated benzenes and general spectroscopic principles.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3100-3000 | Aromatic C-H Stretch |

| ~1600-1570 | Aromatic C=C Ring Stretch |

| ~1470-1420 | Aromatic C=C Ring Stretch |

| ~1250-1200 | C-F Stretch |

| ~1150-1050 | In-plane C-H Bending |

| ~850-750 | Out-of-plane C-H Bending |

| ~750-650 | C-Cl Stretch |

| ~500-400 | Out-of-plane Ring Bending |

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is a cornerstone for the elucidation of molecular structures. For a molecule like this compound, these techniques can confirm the identity of the compound and provide strong evidence for its specific substitution pattern on the benzene ring.

The molecular structure of this compound belongs to the C_s point group symmetry, as it only possesses a single plane of symmetry that contains the C-Cl and C-F bonds. A molecule with N atoms has 3N-6 fundamental vibrational modes. For this compound (C₆H₄ClF, N=12), this results in 30 fundamental vibrations. According to the C_s symmetry, these vibrations are classified into two types: in-plane (A') and out-of-plane (A") vibrations. Both A' and A" modes are active in both IR and Raman spectroscopy, meaning all 30 fundamental vibrations are, in principle, observable.

The number, position, and intensity of the peaks in the IR and Raman spectra are unique to the 1,3- (or meta) substitution pattern. This "fingerprint" allows for clear differentiation from its isomers, 1-chloro-2-fluorobenzene (B165100) and 1-chloro-4-fluorobenzene, which have different symmetries (C_s and C₂ᵥ, respectively) and thus different selection rules and spectral patterns.

Detailed vibrational analysis is often supported by quantum chemical calculations, such as DFT. niscpr.res.inresearchgate.net These calculations can predict the vibrational frequencies and their corresponding atomic motions (normal modes). By comparing the calculated spectrum with the experimental IR and Raman spectra, a detailed and reliable assignment of the observed vibrational bands can be achieved. This process confirms the assumed molecular structure and provides a deeper understanding of the bonding and dynamics within the molecule. For example, the characteristic frequencies of the C-F and C-Cl stretching and bending vibrations can be precisely assigned, confirming the positions of the halogen substituents on the benzene ring. niscpr.res.in

Computational Chemistry and Theoretical Investigations of 1 Chloro 3 Fluorobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. globalresearchonline.net It is widely employed to predict various molecular properties of halogenated benzenes. For polyatomic molecules, DFT methods are known to yield more precise predictions of molecular structure and vibrational frequencies. In DFT approaches, the B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) is a commonly used functional. globalresearchonline.net

DFT calculations are instrumental in determining the optimized molecular geometry of 1-chloro-3-fluorobenzene. By performing geometry optimization, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can predict key structural parameters. niscpr.res.in These parameters include the lengths of the carbon-carbon (C-C), carbon-hydrogen (C-H), carbon-chlorine (C-Cl), and carbon-fluorine (C-F) bonds, as well as the bond angles within the benzene (B151609) ring.

The calculated geometries can be compared with experimental data from techniques like X-ray diffraction to validate the computational model. globalresearchonline.netnih.gov The electron-withdrawing nature of the chlorine and fluorine atoms can lead to a contraction of the aromatic ring system compared to unsubstituted benzene. DFT geometry optimizations, in conjunction with experimental methods, serve to verify and refine structural data. nih.gov

Table 1: Representative Predicted Molecular Structural Parameters for Halogenated Benzenes using DFT Note: This table provides typical value ranges for bonds in related halogenated benzene compounds as determined by DFT calculations. Specific values for this compound would be obtained from a dedicated computational study.

| Parameter | Predicted Value Range |

| C-C Bond Length | 1.38 - 1.41 Å |

| C-H Bond Length | 1.08 - 1.09 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C-C-C Bond Angle | 118° - 121° |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior and chemical reactivity of a molecule. acs.org DFT calculations are widely used to determine the energies of these orbitals. dergipark.org.trtandfonline.com

The HOMO represents the ability to donate an electron, while the LUMO, as an electron acceptor, represents the ability to obtain an electron. globalresearchonline.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant parameter that reflects the molecule's chemical reactivity and kinetic stability. dergipark.org.trtandfonline.com A smaller HOMO-LUMO energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. globalresearchonline.net This charge transfer is often associated with π →π* type transitions within the aromatic ring. niscpr.res.in

For this compound, the HOMO is expected to have contributions from the π-system of the benzene ring and the lone pairs of the halogen atoms, while the LUMO is primarily characterized by the π* anti-bonding orbitals of the ring. The HOMO→LUMO transition, therefore, involves a transfer of electron density from the halogen-substituted ring to the anti-bonding system. globalresearchonline.net

Table 2: Example of Calculated Electronic Properties from DFT Studies on Related Molecules Note: These values are illustrative, based on DFT calculations for similar substituted benzenes.

| Property | Calculated Value (eV) |

| HOMO Energy | -6.5 to -7.0 eV |

| LUMO Energy | -1.0 to -1.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.6 eV |

DFT calculations are a powerful tool for predicting the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. By calculating the energies of possible transition states or reaction intermediates (such as σ-complexes, also known as Meisenheimer intermediates), chemists can determine the most favorable reaction pathway and predict the major product isomer. researchgate.net

In the case of this compound, both the chlorine and fluorine atoms are electron-withdrawing groups. For electrophilic aromatic substitution, such as nitration, these substituents direct the incoming electrophile (e.g., the nitronium ion, NO₂⁺) to the positions meta to themselves. DFT studies can confirm that the substitution at the 5-position is energetically favored, which is consistent with experimental observations where nitration of this compound yields 1-chloro-3-fluoro-5-nitrobenzene (B1371465). For nucleophilic aromatic substitution, DFT can model the relative stabilities of intermediates to predict which halogen is more likely to be displaced. researchgate.net

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals)

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that aims to create a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. mdpi.com These models rely on molecular descriptors, which are numerical values derived from the molecular structure. researchgate.net

For this compound, a QSPR model could be developed to predict properties such as boiling point, density, flash point, or even biological activity. The process involves calculating a large number of molecular descriptors, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular volume). mdpi.com Many of these descriptors, particularly quantum mechanical ones like HOMO/LUMO energies, dipole moment, and atomic charges, are calculated using DFT methods. researchgate.neturv.cat

Using statistical techniques like multilinear regression, a model is built that correlates a selection of these descriptors with the property of interest. researchgate.net Such models allow for the prediction of properties for new or unmeasured compounds based solely on their theoretical molecular structure. acs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information on the dynamic behavior of substances, such as conformational changes and intermolecular interactions.

For this compound, MD simulations can be employed to model its behavior in the liquid state or in solution. To perform these simulations, a high-quality force field is essential to accurately describe the forces between atoms. nih.gov These force fields are often parameterized using data from quantum mechanical calculations (like DFT) and experimental results. nih.gov

MD simulations can be used to calculate various bulk properties, including:

Enthalpy of vaporization (ΔHvap)

Molecular volume (Vm) and density

Static dielectric constants (ε)

Hydration free energies (ΔGhydr) nih.gov

Furthermore, MD simulations are valuable for studying how this compound or its derivatives interact with biological macromolecules, such as proteins, providing insights into potential mechanisms of action for drug design. orientjchem.orgbohrium.com

Analysis of Intermolecular Interactions (e.g., Hyperconjugation, Charge Delocalization)

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. globalresearchonline.netresearchgate.netrsc.org It examines the interactions between filled "donor" orbitals (like bonding orbitals or lone pairs) and empty "acceptor" orbitals (typically anti-bonding orbitals). nih.gov

In this compound, NBO analysis can quantify the delocalization of electron density. This includes the π-conjugation within the benzene ring and the hyperconjugative interactions involving the halogen substituents. The analysis can reveal the transfer of electron density from the lone pairs of the chlorine and fluorine atoms into the π* anti-bonding orbitals of the aromatic ring. globalresearchonline.net

The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)). nih.govresearchgate.net A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule due to electron delocalization. researchgate.net This analysis provides a detailed picture of the electronic effects that govern the molecule's stability and reactivity. globalresearchonline.netresearchgate.net

Theoretical Insights into Reaction Barriers and Pathways

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has provided significant insights into the reaction mechanisms, transition states, and energy barriers for various reactions involving this compound and related halobenzenes. These theoretical studies complement experimental findings and offer a molecular-level understanding of reactivity.

One area of investigation has been the atmospheric oxidation of halogenated aromatics by hydroxyl (OH) radicals, a crucial process for their environmental degradation. rsc.org Theoretical studies on chlorobenzene (B131634) and fluorobenzene (B45895) have shown that the addition of an OH radical proceeds indirectly through the formation of a prereaction complex. rsc.org In these monohalogenated benzenes, the hydroxyl radical is oriented almost perpendicularly to the benzene ring, with its hydrogen atom pointing towards the ring's center. rsc.org The formation of this prereaction complex and its subsequent rearrangement into adducts are key steps in the atmospheric degradation pathway. rsc.org

The reaction of the this compound radical cation with ammonia (B1221849) (NH₃) has also been a subject of theoretical investigation. sigmaaldrich.com Such studies, often employing methods like FT-ICR spectrometry alongside computational models, help to elucidate the reaction pathways and intermediates. For instance, in the reaction of chlorobenzene with ammonia, DFT and post-Hartree-Fock (MP2) methods have been used to characterize stationary points and reactive pathways. marquette.edu These calculations revealed that the addition of NH₃ can occur at different positions on the aromatic ring, leading to intermediates that can subsequently lose a chlorine or hydrogen atom. marquette.edu Microcanonical transition state theory calculations, based on computed parameters, have been used to predict the branching ratios for these competing loss channels. marquette.edu For example, in a similar system, the ratio of Cl to HCl loss was predicted to be approximately 5.6:1. marquette.edu

Furthermore, theoretical studies have explored the activation of carbon-halogen bonds in halo- and methoxybenzenes by rhodium complexes. acs.org These studies analyze different reaction pathways, such as cooperative activation by a Rh-Al moiety or nucleophilic attack of the rhodium center on the phenyl group. acs.org The preferred pathway and the associated Gibbs activation energy (ΔG°‡) are shown to be dependent on factors like the specific halogen substituent and the polarity of the solvent. acs.org

Investigations into the reactions of polyfluorobenzenes with nucleophilic reagents have shown that the fluorine atom is more readily displaced than chlorine, bromine, or iodine. nist.gov The reaction mechanisms are influenced by the reagents and conditions, often proceeding through the formation of transition complexes. nist.gov

The following table summarizes theoretical findings on reaction barriers for related halobenzene reactions, providing context for the potential reactivity of this compound.

| Reactant System | Reaction Type | Computational Method | Calculated Activation Energy (ΔG°‡) | Solvent/Phase | Reference |

| Chlorobenzene + NH₃ | Cl loss from ipso-adduct | Microcanonical Transition State Theory | - | Gas Phase | marquette.edu |

| Chlorobenzene + NH₃ | HCl loss from ipso-adduct | Microcanonical Transition State Theory | - | Gas Phase | marquette.edu |

| Halobenzenes + Rh(PAlP) | C(sp²)–X σ-bond activation | DFT | Moderate | Gas Phase/Cyclohexane | acs.org |

| Chlorobenzene + Rh(PAlP) | C(sp²)–Cl σ-bond activation | DFT | Moderate | THF | acs.org |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor in Complex Organic Molecule Synthesis

1-Chloro-3-fluorobenzene is a key intermediate in the synthesis of more complex organic molecules, finding significant use in the production of pharmaceuticals and agrochemicals. innospk.comadchenxiang.comsolubilityofthings.com The presence of two different halogen atoms allows for selective reactions, making it a valuable component for constructing intricate molecular architectures. innospk.comchemimpex.com

One of the fundamental reactions involving this compound is the formation of a Grignard reagent. While the direct formation from this compound can be challenging, related structures like 1-bromo-2-chloro-4-fluorobenzene (B27530) are used to create Grignard reagents for further synthesis. ossila.com These organometallic reagents are powerful nucleophiles used to form new carbon-carbon bonds, a cornerstone of organic synthesis. libretexts.org For instance, the Grignard reagent derived from a similar compound is used in the preparation of biphenyl (B1667301) catalysts for peptide synthesis. ossila.com

Cross-coupling reactions, such as the Suzuki and Stille reactions, are also prominent applications. mdpi.comuwindsor.ca These palladium-catalyzed reactions are highly efficient for creating C-C bonds. For example, this compound can be coupled with cyclohexylmagnesium chloride in an iron-catalyzed Kumada cross-coupling reaction to produce 1-cyclohexyl-3-fluorobenzene. semanticscholar.org Similarly, it serves as a precursor in the synthesis of intermediates for drugs like epoxiconazole (B1671545) through Grignard and nucleophilic addition reactions. google.com

The compound also participates in electrophilic aromatic substitution reactions. For instance, nitration of this compound with a mixture of nitric acid and sulfuric acid yields 1-chloro-3-fluoro-5-nitrobenzene (B1371465), a valuable intermediate for pharmaceuticals and agrochemicals. It can also react with n-butyllithium to form intermediate benzynes, which can be trapped to create bicyclic adducts. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

Here is a table summarizing some synthetic applications:

| Reaction Type | Reactants | Product | Application |

| Nitration | This compound, HNO₃, H₂SO₄ | 1-Chloro-3-fluoro-5-nitrobenzene | Intermediate for pharmaceuticals and agrochemicals |

| Kumada Coupling | This compound, Cyclohexylmagnesium chloride | 1-Cyclohexyl-3-fluorobenzene | Organic Synthesis semanticscholar.org |

| Benzyne (B1209423) Formation | This compound, n-Butyllithium | Bicyclic adducts | Exploration of reaction intermediates sigmaaldrich.comchemicalbook.comsigmaaldrich.com |

Development of Specialty Polymers and Resins

In materials science, this compound and its derivatives are utilized in the synthesis of specialty polymers and resins with enhanced properties. chemimpex.comnetascientific.com These materials often exhibit high thermal stability, chemical resistance, and specific dielectric properties, making them suitable for advanced applications. rsc.orgresearchgate.net

A significant application is in the production of poly(aryl ether)s, a class of high-performance engineering thermoplastics. researchgate.net These polymers are typically synthesized through nucleophilic aromatic substitution reactions where a dihalogenated monomer reacts with a bisphenol. researchgate.netacs.org Fluorinated poly(aryl ether)s, for example, are prepared from monomers like 4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl and various difluoride monomers. rsc.org The incorporation of fluorine atoms, often from precursors related to this compound, can improve the polymer's properties, such as lowering the dielectric constant, which is crucial for materials used in high-speed communication networks. rsc.org

For instance, research has been conducted on the synthesis of fluorinated poly(aryl ether ether ketone)s (F-PEEK) and other fluorinated poly(aryl ether)s (FPAEs). rsc.orgresearchgate.net These polymers show high glass transition temperatures (Tg) and thermal decomposition temperatures (Td), indicating excellent thermal stability. rsc.orgresearchgate.net

The table below highlights the properties of some fluorinated polymers:

| Polymer Type | Monomers | Key Properties |

| Fluorinated Poly(aryl ether)s (FPAEs) | 4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl, various difluoride monomers | Td5: 514–555 °C, Tg: 178–226 °C, good dielectric properties rsc.org |

| Crosslinkable Fluorinated Poly(aryl ether ether ketone)s | (3-trifluoromethyl) phenyl hydroquinone, 4,4′-difluorobenzophenone | High glass transition temperatures, good chemical resistance, high thermal stability researchgate.net |

Synthesis of Fluorinated Compounds

This compound serves as a foundational molecule for the synthesis of a variety of other fluorinated compounds. The presence of the fluorine atom makes it a key starting material for introducing fluorine into more complex molecules, a strategy widely employed in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.net

Derivatives of this compound are used to create fluorinated building blocks for drug discovery. ossila.com For example, it is a precursor for compounds used in the synthesis of agrochemicals and pharmaceuticals where the fluorine atom is a critical component for biological activity. innospk.comadchenxiang.comsolubilityofthings.com The synthesis of fluorinated liquid crystals also relies on starting materials like this compound. tandfonline.comresearchgate.net

One notable reaction is the Halex process, where the chlorine atom in a derivative like 1-chloro-3-fluoro-5-nitrobenzene can be exchanged for a fluorine atom using a fluoride (B91410) source like potassium fluoride (KF), leading to the formation of 1,3-difluoro-5-nitrobenzene. This halogen exchange reaction is a powerful tool for increasing the fluorine content in a molecule.

Exploration of Novel Reaction Pathways and Strategies

The unique electronic properties of this compound, arising from the electronegativity of the two different halogen substituents, make it an interesting substrate for exploring novel reaction pathways and synthetic strategies. innospk.com Researchers have investigated its reactivity in various transformations to develop new methodologies.

Studies have been conducted on the reaction of the this compound radical cation with ammonia (B1221849) (NH₃) using Fourier-transform ion cyclotron resonance (FT-ICR) spectrometry, providing insights into its gas-phase ion chemistry. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Furthermore, its reaction with strong bases like n-butyllithium to generate benzynes opens up avenues for cycloaddition reactions and the synthesis of complex polycyclic aromatic systems. sigmaaldrich.comchemicalbook.comsigmaaldrich.com